molecular formula C18H22N2O2 B3489781 (4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

(4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B3489781
M. Wt: 298.4 g/mol
InChI Key: UVYLHRRSINMFOR-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is a heterocyclic compound with a molecular formula of C17H21N3O2. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and an isoxazole ring substituted with two methyl groups. It serves as an important building block in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

(4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-DIMETHYL-4-ISOXAZOLYL)(4-PHENYLPIPERAZINO)METHANONE
  • (3,5-DIMETHYL-4-ISOXAZOLYL)(4-ETHOXYPHENYL)METHANONE

Uniqueness

(4-BENZYLPIPERIDINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group on the piperidine ring and the dimethyl substitution on the isoxazole ring contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-17(14(2)22-19-13)18(21)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLHRRSINMFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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